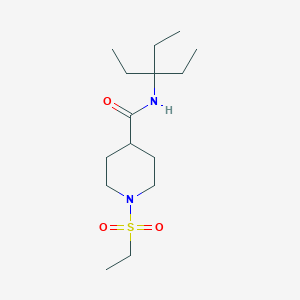![molecular formula C26H28N4O2 B5398664 N-(6-methyl-2-pyridinyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5398664.png)
N-(6-methyl-2-pyridinyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methyl-2-pyridinyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide, also known as MPAP, is a small molecule that has been widely studied for its potential therapeutic applications. MPAP is a selective allosteric modulator of the dopamine D2 receptor, which is a key target for the treatment of various neurological and psychiatric disorders.
作用机制
N-(6-methyl-2-pyridinyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide acts as an allosteric modulator of the dopamine D2 receptor, which means that it binds to a site on the receptor that is distinct from the site where dopamine binds. This binding results in a conformational change in the receptor that enhances the activity of dopamine at the receptor site.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide has been shown to increase the activity of dopamine D2 receptors in the brain, which can have a variety of effects on behavior and cognition. N-(6-methyl-2-pyridinyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease, and to reduce drug-seeking behavior in animal models of drug addiction.
实验室实验的优点和局限性
One advantage of using N-(6-methyl-2-pyridinyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide in lab experiments is that it is a selective allosteric modulator of the dopamine D2 receptor, which means that it can be used to study the specific effects of dopamine D2 receptor activation. However, one limitation of using N-(6-methyl-2-pyridinyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide is that it is a small molecule that may have limited bioavailability and may not be suitable for long-term use in humans.
未来方向
There are several potential future directions for research on N-(6-methyl-2-pyridinyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide. One area of research could focus on the development of more potent and selective allosteric modulators of the dopamine D2 receptor, which could have improved therapeutic applications. Another area of research could focus on the use of N-(6-methyl-2-pyridinyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Finally, future research could focus on the development of new animal models to better understand the biochemical and physiological effects of N-(6-methyl-2-pyridinyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide on behavior and cognition.
合成方法
The synthesis of N-(6-methyl-2-pyridinyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide involves several steps, including the reaction of 2-aminopyridine with 2-bromo-5-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with phenylacetic acid and piperidine. The final product is obtained by the reaction of the intermediate with 6-methyl-2-pyridinylamine.
科学研究应用
N-(6-methyl-2-pyridinyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. N-(6-methyl-2-pyridinyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide has been shown to enhance the activity of dopamine D2 receptors, which are involved in the regulation of mood, behavior, and cognition.
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-19-9-8-12-24(27-19)29-26(32)22-18-21(13-14-23(22)30-15-6-3-7-16-30)28-25(31)17-20-10-4-2-5-11-20/h2,4-5,8-14,18H,3,6-7,15-17H2,1H3,(H,28,31)(H,27,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVDMXUPPCFURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5398582.png)

![N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide hydrochloride](/img/structure/B5398605.png)
![2,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5398608.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5398609.png)
![4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5398616.png)
![methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate](/img/structure/B5398628.png)
![1-(cyclobutylcarbonyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepane](/img/structure/B5398632.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5398640.png)

![rel-(1R,6S)-9-methyl-3-[3-(4-piperidinylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B5398665.png)
![N,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5398674.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5398683.png)
